molecular formula C8H6N2O2 B3219169 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde CAS No. 1190316-28-9

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde

Cat. No.: B3219169
CAS No.: 1190316-28-9
M. Wt: 162.15 g/mol
InChI Key: HLODPUSNKKAZMO-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with an aldehyde group at the 4-position and a keto group at the 2-position.

Preparation Methods

The synthesis of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a strategy for the catalyst-free domino reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water has been established, yielding pyrrolo[3,2-c]pyridine derivatives with high efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring, where nucleophiles replace hydrogen atoms under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of this compound have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-4-5-1-2-9-8-6(5)3-7(12)10-8/h1-2,4H,3H2,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLODPUSNKKAZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2NC1=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701185650
Record name 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701185650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-28-9
Record name 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190316-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701185650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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